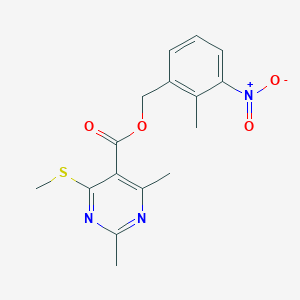![molecular formula C16H21Cl2N3O2 B2417084 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide CAS No. 2415553-04-5](/img/structure/B2417084.png)
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, Alzheimer's disease, and stem cell research. DAPT is a γ-secretase inhibitor that blocks the cleavage of amyloid precursor protein, which is involved in the production of amyloid-beta peptides that are associated with Alzheimer's disease.
Scientific Research Applications
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has been extensively studied for its potential applications in various areas of scientific research. In cancer treatment, 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Notch signaling pathway, which is involved in cell differentiation and survival. In Alzheimer's disease research, 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has been used to block the production of amyloid-beta peptides, which are toxic to neurons and are responsible for the cognitive decline associated with the disease. 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has also been used in stem cell research to promote the differentiation of stem cells into specific cell types.
Mechanism of Action
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide acts as a γ-secretase inhibitor, which blocks the cleavage of amyloid precursor protein and prevents the production of amyloid-beta peptides. This mechanism of action is also responsible for the inhibition of the Notch signaling pathway, which is involved in cell differentiation and survival. 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has been shown to be highly selective for γ-secretase and does not affect other proteases or enzymes.
Biochemical and physiological effects:
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of amyloid-beta peptide production, and the promotion of stem cell differentiation. 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for γ-secretase, its ability to inhibit the Notch signaling pathway, and its potential applications in various areas of scientific research. However, 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other areas of scientific research, and the exploration of its mechanisms of action. Additionally, the development of 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide derivatives with improved solubility and reduced toxicity may have implications for its clinical use in the future.
Synthesis Methods
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide can be synthesized using various methods, including the reaction of N,N-dimethylpiperidin-4-amine with 2,4-dichlorobenzoyl chloride in the presence of triethylamine, followed by the reaction with 4-dimethylaminopyridine and isobutyl chloroformate. Another method involves the reaction of N,N-dimethylpiperidin-4-amine with 2,4-dichlorobenzaldehyde in the presence of sodium borohydride, followed by the reaction with isobutyl chloroformate and N,N-dimethylaminoethyl chloride. The purity of synthesized 4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide can be confirmed using various techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
4-[[(2,4-dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2/c1-20(2)16(23)21-7-5-11(6-8-21)10-19-15(22)13-4-3-12(17)9-14(13)18/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTETWUXTFLBCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)


![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)




![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)


![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)